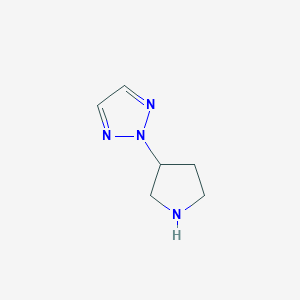

2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

Significance of 1,2,3-Triazole Scaffolds in Modern Chemical Research

The 1,2,3-triazole ring system is a five-membered heterocyclic scaffold that has become a critical component in drug discovery and medicinal chemistry. tandfonline.comnih.gov Its prominence is largely due to its unique combination of chemical and physical properties. The triazole ring is characterized by its high degree of aromatic stabilization, making it resistant to metabolic degradation, including oxidation, reduction, and hydrolysis. itmedicalteam.pl This stability is a desirable trait for drug candidates.

A major catalyst for the widespread use of 1,2,3-triazoles was the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction is highly efficient and regioselective, allowing for the reliable synthesis of 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions. itmedicalteam.plnih.gov The synthetic versatility and feasibility of triazole chemistry make it ideal for creating large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov

From a medicinal chemistry perspective, the 1,2,3-triazole nucleus is considered a valuable pharmacophore and a bioisostere for other functional groups like amide, ester, and carboxylic acid moieties. ijpsjournal.com Its ability to form hydrogen bonds and engage in dipole-dipole interactions allows it to effectively bind with various biological targets. researchgate.net Consequently, 1,2,3-triazole derivatives have demonstrated an extensive spectrum of pharmacological activities, including:

Antimicrobial tandfonline.comijpsjournal.com

Anticancer tandfonline.comresearchgate.netnih.gov

Antiviral nih.gov

Anti-inflammatory nih.govmdpi.comresearchgate.net

The therapeutic potential of this scaffold is underscored by its presence in several FDA-approved drugs, and many more candidates are currently in clinical investigation. tandfonline.comresearchgate.net This history of success continues to motivate research into new molecules incorporating the 1,2,3-triazole ring. tandfonline.com

The Pyrrolidine (B122466) Moiety in Heterocyclic Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another privileged scaffold in drug discovery. frontiersin.orgnih.gov It is a core structure in numerous natural products, particularly alkaloids, and is present in at least 37 drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgnih.gov

Unlike flat aromatic rings, the pyrrolidine scaffold is non-planar and exists in various puckered conformations, a phenomenon known as "pseudorotation". nih.govnih.gov This three-dimensional (3D) character is highly advantageous in drug design as it allows for a more efficient exploration of pharmacophore space and can lead to improved binding affinity and selectivity for biological targets. nih.govresearchgate.net

Key attributes that make the pyrrolidine moiety significant in heterocyclic chemistry include:

Stereochemistry: The carbon atoms in the pyrrolidine ring are often stereogenic centers. The specific stereoisomers and the spatial orientation of substituents can drastically alter the biological profile of a molecule due to different binding interactions with enantioselective proteins. nih.govresearchgate.net

Basicity: The nitrogen atom confers basicity to the scaffold, which can be modulated by substituents on the ring. nih.gov This property is crucial for forming salt derivatives to improve solubility and for interacting with biological targets. nih.govontosight.ai

Synthetic Accessibility: Pyrrolidine rings can be constructed from various precursors or functionalized from readily available starting materials like proline, making them synthetically tractable. nih.govresearchgate.net

The pyrrolidine nucleus is a versatile building block used to develop agents for central nervous system diseases, cancer, and infectious diseases. frontiersin.orgnih.gov Its structural complexity and diversity allow for the design of novel compounds with tailored pharmacological properties. frontiersin.org

Structural Overview of 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole and Key Derivatives

The compound this compound, available commercially as a hydrochloride salt (CAS No. 1864058-12-7), represents a direct linkage between the pyrrolidine and 2H-1,2,3-triazole rings. chiralen.com This specific isomer, where the pyrrolidine is attached at the N2 position of the triazole ring, is one of several possible regioisomers. The synthesis of N(2)-substituted 1,2,3-triazoles can be achieved through various methods, distinct from the more common "click" reactions that typically yield N(1)-substituted products. researchgate.net

The fusion of these two scaffolds aims to leverage the beneficial properties of both moieties. Research into related structures, such as β-pyrrolidino-1,2,3-triazoles, highlights the therapeutic potential of this combination. nih.gov In one such study, a series of 1,4-disubstituted β-pyrrolidino-1,2,3-triazoles were synthesized via a copper-catalyzed 1,3-dipolar cycloaddition. nih.gov These derivatives, which feature a pyrrolidinyl group attached to a side chain on the triazole ring, have shown significant biological activities. nih.gov

The structures of these novel compounds were established using spectroscopic techniques like FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov For example, the structural elucidation of one derivative confirmed the presence of the pyrrolidinyl and triazole rings along with other functional groups. nih.gov

Several of these synthesized derivatives demonstrated notable antimicrobial and anticancer activities. nih.gov The table below summarizes the in vitro biological activities of selected β-pyrrolidino-1,2,3-triazole derivatives.

| Compound | Structure | Antimicrobial Activity (MIC in µg/mL) | Anticancer Activity (IC₅₀ in µM) |

|---|---|---|---|

| 5g | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | 31.25 against K. pneumonia, S. flexneri, P. vulgaris, S. aureus-MRSA, and S. epidermidis. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

| 5a | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | Data not specified, but described as significant. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

| 5e | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | Data not specified, but described as significant. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

| 5h | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | Data not specified, but described as significant. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

| 5i | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | Data not specified, but described as significant. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

| 5j | Structure not fully specified, described as a β-pyrrolidino-1,2,3-triazole derivative. | Data not specified, but described as significant. nih.gov | Moderate to potent activity against A549 and HepG-2 cells. nih.gov |

Research Objectives and Scope for Pyrrolidinyl Triazole Investigations

The promising biological activities observed in derivatives combining pyrrolidine and 1,2,3-triazole motifs have established clear objectives for future research in this area. nih.gov The primary goal is to systematically explore the therapeutic potential of the this compound scaffold and its isomers.

The key research objectives include:

Design and Synthesis: To develop efficient and versatile synthetic routes for a diverse library of this compound derivatives with various substitution patterns on both heterocyclic rings. itmedicalteam.plnih.gov

Biological Screening: To evaluate these novel compounds against a wide range of biological targets, focusing on areas where the parent scaffolds have shown promise, such as oncology, infectious diseases, and inflammation. researchgate.netnih.govlongdom.org

Structure-Activity Relationship (SAR) Studies: To establish clear relationships between the chemical structure of the derivatives and their biological activity. This involves analyzing how different substituents, their positions, and stereochemistry influence potency and selectivity. nih.govresearchgate.net

Mechanism of Action Studies: To investigate the underlying molecular mechanisms by which the most potent compounds exert their biological effects, for instance, by identifying specific enzyme or receptor targets. mdpi.com

The scope of these investigations is broad, encompassing the synthesis of new chemical entities, comprehensive pharmacological evaluation, and computational docking studies to predict binding interactions. nih.gov This multi-faceted approach aims to identify lead compounds that could be developed into next-generation therapeutic agents, capitalizing on the synergistic potential of the pyrrolidine and 1,2,3-triazole pharmacophores.

Structure

3D Structure

Properties

CAS No. |

1186300-55-9 |

|---|---|

Molecular Formula |

C6H10N4 |

Molecular Weight |

138.17 |

IUPAC Name |

2-pyrrolidin-3-yltriazole |

InChI |

InChI=1S/C6H10N4/c1-2-7-5-6(1)10-8-3-4-9-10/h3-4,6-7H,1-2,5H2 |

InChI Key |

AKZQOVCQAJVWKM-UHFFFAOYSA-N |

SMILES |

C1CNCC1N2N=CC=N2 |

Canonical SMILES |

C1CNCC1N2N=CC=N2 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Pyrrolidin 3 Yl 2h 1,2,3 Triazole and Its Derivatives

Classical and Contemporary Approaches to 2H-1,2,3-Triazole Synthesis

The synthesis of 2-substituted-2H-1,2,3-triazoles has historically been less straightforward than the preparation of their 1-substituted counterparts. researchgate.net The development of general and scalable methods for producing the 2H-isomers has been an area of active research, leading to several key approaches. acs.org

Direct alkylation of the NH-1,2,3-triazole ring with an electrophilic agent is a fundamental method for introducing substituents onto the nitrogen atoms. researchgate.net However, this approach is often hampered by a lack of regioselectivity, typically yielding a mixture of N-1 and N-2 alkylated isomers. researchgate.netacs.org The ratio of these products is highly dependent on reaction conditions such as the solvent, temperature, base, and the electronic and steric properties of the substituents on both the triazole ring and the alkylating agent. researchgate.netbohrium.comresearchgate.net

For instance, the alkylation of monosubstituted triazoles often produces an inseparable mixture of 2,4-disubstituted and 1,4-disubstituted isomers with little to no regioselectivity. acs.org To overcome this, researchers have developed strategies to direct the alkylation specifically to the N-2 position. A notable strategy involves the use of a directing group, such as bromine, on the triazole ring. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) preferentially yields 2-substituted 4-bromo-1,2,3-triazoles. acs.orgorganic-chemistry.org This bromo-directed N-2 alkylation suppresses the undesired N-1 alkylation pathway. organic-chemistry.org The regioselectivity can be further improved by optimizing conditions; for example, conducting the reaction at lower temperatures (-10 °C to 0 °C) for more reactive alkyl halides enhances the N-2 selectivity. acs.org In some cases, the use of sodium carbonate (Na₂CO₃) as the base in DMF has also been shown to preferentially yield 2-substituted triazoles. mdpi.com

| Triazole Substrate | Alkylating Agent | Base/Solvent | Key Condition | Major Product | N-2/N-1 Ratio | Source |

|---|---|---|---|---|---|---|

| 4-Phenyl-NH-1,2,3-triazole | Alkyl Halide | K₂CO₃ / DMF | Room Temp | 2-Alkyl-4-phenyl-2H-1,2,3-triazole | ~10:1 | acs.org |

| 4-Bromo-5-phenyl-NH-1,2,3-triazole | Alkyl Halide | K₂CO₃ / DMF | -10 °C to RT | 2-Alkyl-4-bromo-5-phenyl-2H-1,2,3-triazole | >13:1 | acs.org |

| 5-Aryl-4-trifluoroacetyl-NH-1,2,3-triazole | Benzyl Bromide | Na₂CO₃ / DMF | Room Temp | 2-Benzyl-5-aryl-4-trifluoroacetyl-2H-1,2,3-triazole | 81:19 | mdpi.com |

| NH-1,2,3-triazoles | Allylic alcohols | Acid catalyst (Lewis or Brønsted) | Mild Temp | N-2-substituted products | Single isomer | bohrium.comresearchgate.net |

The cyclization of hydrazone derivatives represents another important route to the 2H-1,2,3-triazole core. researchgate.net This method typically involves the oxidative cyclization of bishydrazones or the cyclization of α,α-dihalo-substituted sulfonylhydrazones. acs.orgfrontiersin.org A common limitation of this approach is that it is often restricted to the synthesis of 2-aryl-substituted 1,2,3-triazoles. researchgate.netacs.org

One such method involves the reaction of tosylhydrazones with nitriles, promoted by potassium tert-butoxide (t-BuOK), to afford 4,5-diaryl-2H-1,2,3-triazoles in very good yields. organic-chemistry.org Another variation is the cyclization of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines, mediated by a base like diisopropylethylamine (DIPEA), to produce N-1-substituted-1,2,3-triazoles. frontiersin.org Intramolecular cyclization of hydrazones derived from tosylhydrazide has also been employed in the formation of fused heterocyclic systems containing a 1,2,3-triazole ring, such as 1,2,3-triazolo[1,5-a]pyrazines. nih.gov

Three-component reactions offer an efficient pathway to construct the 2H-1,2,3-triazole ring in a single pot. researchgate.net These systems often employ metal catalysts to bring together three distinct starting materials. For example, a palladium(0)-copper(I) bimetallic system can catalyze the coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) to form 2-allyl-2H-1,2,3-triazoles. frontiersin.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a 1-allylpalladium-1,2,3-triazole complex, which then rearranges to the thermodynamically more stable 2H-isomer. researchgate.netacs.org

Another powerful three-component synthesis involves a copper(I)-catalyzed reaction between a terminal alkyne, sodium azide, and formaldehyde. acs.orgfrontiersin.org This process yields 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates. acs.org The reaction is thought to proceed through the in situ formation of azidomethanol, which undergoes cycloaddition with the alkyne to form a 1-hydroxymethyl-1H-1,2,3-triazole. This intermediate is unstable and equilibrates to the thermodynamically favored 2-hydroxymethyl isomer. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Pyrrolidinyl Triazole Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, renowned for its efficiency, reliability, and biocompatibility. nih.govnih.gov While it is the premier method for synthesizing 1,4-disubstituted 1,2,3-triazoles, its principles are foundational to constructing complex molecules that may incorporate a pyrrolidine (B122466) moiety.

The CuAAC reaction is a 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. nih.gov This reaction exhibits remarkable features that make it a cornerstone of modern organic synthesis:

High Regioselectivity : Unlike the thermal Huisgen cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole. nih.gov

Mild Reaction Conditions : The reaction proceeds efficiently under a variety of conditions, including in aqueous solutions, across a wide pH range (4-12), and at ambient temperature. bioclone.netorganic-chemistry.org

High Yields and Purity : CuAAC reactions are known for their high conversion rates and clean product formation, often requiring minimal purification. researchgate.netmdpi.com

Broad Substrate Scope : The reaction tolerates a vast array of functional groups, making it ideal for the late-stage functionalization of complex molecules and bioconjugation. bioclone.netnih.gov

The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate, or directly from a Cu(I) salt (like CuI). organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that ultimately leads to the triazole product. organic-chemistry.org

The CuAAC reaction is a highly effective method for synthesizing 1,4-disubstituted 1,2,3-triazoles that incorporate a pyrrolidine ring. This is achieved by preparing a pyrrolidine derivative that contains either a terminal alkyne or an azide group, which can then participate in the click reaction with a suitable partner. nih.gov

A notable application is the synthesis of β-pyrrolidino-1,2,3-triazole derivatives. nih.gov In one study, a series of these compounds were prepared starting from a pyrrolidine-containing azide, which was then reacted with various terminal alkynes via CuAAC. nih.gov The reaction utilized a reusable copper(I) iodide catalyst doped on neutral alumina, highlighting the versatility and broad scope of the method. nih.gov The structures of the synthesized 1,4-disubstituted-β-pyrrolidino-1,2,3-triazoles were confirmed using various spectroscopic techniques. nih.gov This approach allows for the modular assembly of diverse pyrrolidinyl triazoles, demonstrating the power of click chemistry in generating libraries of complex heterocyclic compounds. nih.gov

| Pyrrolidine Precursor | Alkyne Reactant | Catalyst System | Solvent/Temp | Product | Yield | Source |

|---|---|---|---|---|---|---|

| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol azide derivative | Propargyl alcohol | CuI on Al₂O₃ | DCM / Reflux | (1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) | 92% | nih.gov |

| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol azide derivative | Phenylacetylene | CuI on Al₂O₃ | DCM / Reflux | (1-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) | 94% | nih.gov |

| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol azide derivative | Ethyl propiolate | CuI on Al₂O₃ | DCM / Reflux | (ethyl 1-(1-phenyl-2-(pyrrolidin-1-yl)propyl)-1H-1,2,3-triazole-4-carboxylate) | 90% | nih.gov |

| (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol azide derivative | 1-Ethynyl-4-fluorobenzene | CuI on Al₂O₃ | DCM / Reflux | (1-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol) | 95% | nih.gov |

Eco-Compatible CuAAC Protocols

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. mdpi.com In recent years, a significant focus has been placed on developing environmentally benign CuAAC protocols. These methods often utilize aqueous or ethanolic solvent systems and employ reusable catalysts, aligning with the principles of green chemistry. nih.gov

Aqueous/Ethanolic Systems:

Water is an ideal solvent for CuAAC reactions as it can effectively support the reactive state of copper(I) acetylides, especially when they are generated in situ. nih.gov The use of a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, in combination with a reducing agent like sodium ascorbate, is a widely adopted method. nih.gov This "aqueous ascorbate" procedure often yields triazole products in high purity and near-quantitative yields without the need for protective atmospheres. nih.gov Mixed solvent systems, such as water/ethanol (B145695), have also been successfully used. For instance, a copper-silica catalyst has been shown to mediate the [3+2] azide-alkyne cycloaddition in a 1:1 (v/v) water/ethanol mixture at room temperature, providing excellent yields of 1,4-disubstituted 1,2,3-triazoles. mdpi.com Other green solvents like glycerol (B35011) and deep eutectic solvents have also been explored, further expanding the eco-friendly options for CuAAC reactions. nih.govmdpi.com

Reusable Catalysts:

The development of heterogeneous copper-based catalysts is a key aspect of sustainable CuAAC protocols, as they can be easily recovered and reused, minimizing copper contamination in the final products. mdpi.com Examples of such catalysts include:

Copper(I) on Silica (B1680970) Gel: A catalyst prepared by impregnating dinuclear copper(I) acetate (B1210297) on silica gel has demonstrated reusability for up to five cycles in a water/ethanol solvent system. mdpi.com

Copper on Carbon: Copper-carbon catalysts have been shown to be effective in water at room temperature and can be reused for ten successive runs without significant loss of activity. mdpi.com

Copper Foam: Unmodified copper foam has been identified as an efficient and reusable catalyst for CuAAC reactions. rsc.org

Copper Wire: Copper wire has been used as a catalyst and can be reused for up to five cycles with high yields. mdpi.com

Coordination Polymers: Air-stable copper(I)-halide coordination polymers have been utilized as efficient and reusable catalysts in pure water and other green solvents. nih.govacs.org

These eco-compatible protocols not only reduce the environmental impact but also offer practical advantages such as simplified work-up procedures and cost-effectiveness, making them attractive for both laboratory-scale synthesis and industrial applications. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Isomers

While copper-catalyzed reactions reliably produce 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to the corresponding 1,5-disubstituted isomers. researchgate.netnih.gov This method is crucial for accessing a different regioisomeric series of pyrrolidinyl triazoles, thereby expanding the accessible chemical space for drug discovery and materials science.

The most effective catalysts for RuAAC are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgnih.govbohrium.com The reaction proceeds through a proposed mechanism involving the oxidative coupling of the azide and the alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-disubstituted triazole product. organic-chemistry.orgnih.govbohrium.comresearchgate.net Unlike CuAAC, which involves a copper acetylide intermediate, RuAAC activates alkynes through π-interactions. nih.gov

A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. researchgate.netnih.govorganic-chemistry.orgnih.govresearchgate.net The regioselectivity with unsymmetrical internal alkynes is often high and is influenced by steric and electronic factors of the substituents. nih.gov For instance, electron-withdrawing groups on the alkyne tend to direct substitution to the C-4 position of the triazole ring. nih.gov

The reaction conditions for RuAAC are generally mild, and the reaction is compatible with a variety of aprotic solvents. nih.gov However, the process can be sensitive to atmospheric oxygen, and performing the reaction under an inert atmosphere is often necessary to achieve optimal results. nih.gov Microwave irradiation has been shown to accelerate the reaction and, in some cases, enhance regioselectivity. researchgate.netmdpi.com

Diverted Synthetic Pathways to Pyrrolidinyl Triazoles (e.g., utilizing organotrifluoroborates)

To overcome the limitations of traditional 1,3-dipolar cycloadditions, which often require the pre-synthesis of terminal alkynes, diverted synthetic pathways have been developed. A notable example is the use of organotrifluoroborates for the rapid and diverse synthesis of pyrrolidinyl triazoles. rsc.orgrsc.orgnih.gov

The synthesis of functionalized potassium organotrifluoroborates themselves has also been a subject of study. They can be prepared through nucleophilic substitution of halomethyltrifluoroborates with various nucleophiles. organic-chemistry.org Specifically, potassium azidoalkyltrifluoroborates can be synthesized from the corresponding halogen compounds and subsequently used in Cu(I)-catalyzed cycloaddition reactions with alkynes to form 1,4-disubstituted organo- rsc.orgrsc.orgresearchgate.net-triazol-1-yl-trifluoroborates. nih.gov

Metal-Free and Catalyst-Free Synthetic Strategies

Concerns about the potential toxicity of residual metals from catalytic processes have driven the development of metal-free and catalyst-free methods for synthesizing 1,2,3-triazoles. researchgate.net These approaches offer greener and often safer alternatives to traditional metal-catalyzed reactions.

One such metal- and azide-free method involves a one-pot, two-step synthesis from α-ketoacetals and amines. organic-chemistry.org This reaction avoids the use of potentially explosive azides and metallic catalysts, tolerating a broad range of functional groups and proceeding with good yields. organic-chemistry.org Another strategy relies on an inverse electron-demand 1,3-dipolar cycloaddition between alkylidene malononitriles and aromatic azides in the presence of a base to regioselectively produce 1,4-disubstituted-1,2,3-triazoles. researchgate.net

Furthermore, direct synthesis of vinyl triazole derivatives from alkynes and triazoles has been achieved under transition metal-free conditions, promoted by an inorganic base. nih.gov While many metal-free methods exist, it is important to note that some still rely on the use of azides, which have inherent safety concerns regarding their potential explosiveness. researchgate.netnih.gov Therefore, methods that are both metal-free and azide-free represent a significant advancement in the sustainable synthesis of triazole compounds. researchgate.net

Synthesis of Specific Functionalized Pyrrolidinyl Triazole Derivatives

The synthesis of pyrrolidinyl triazoles bearing specific functional groups such as carboxylates and sulfonamides is of significant interest for various applications, particularly in medicinal chemistry. These functional groups can modulate the physicochemical properties of the parent molecule and provide handles for further chemical modification.

A common approach to introduce these functionalities is through the use of appropriately substituted azides or alkynes in cycloaddition reactions. For example, a divergent synthesis of highly functionalized 1-pyrrolidinyl 4-aryl 1,2,3-triazoles has been achieved via a triazolyl trifluoroborate intermediate, which allows for the introduction of various aryl groups through Suzuki-Miyaura coupling. rsc.orgnih.gov This method has been used to prepare a library of N-functionalized pyrrolidinyl triazoles. rsc.org

The solid-phase synthesis of substituted 1,2,4-triazoles tethered to a 4-mercaptopyrrolidine core has also been described, yielding a novel class of non-peptidic, Zn(2+) metallo-protease inhibitors. nih.gov Additionally, a straightforward synthesis of novel, 2-heterocyclyl polyhydroxylated pyrrolidines has been reported, where stereocontrolled additions of nucleophiles to cyclic nitrones lead to key intermediates bearing an alkyne. These intermediates can then undergo 1,3-dipolar cycloaddition to form pyrrolidine-triazole hybrid molecules. rsc.org

The following table provides examples of synthesized functionalized pyrrolidinyl triazole derivatives:

| Derivative Type | Synthetic Approach | Key Intermediates/Reagents | Reference |

| 1-Pyrrolidinyl 4-Aryl 1,2,3-Triazoles | Cycloaddition followed by Suzuki-Miyaura coupling | Azidopyrrolidine, Ethynyl trifluoroborate, Aryl halides | rsc.org, nih.gov |

| 4-Mercaptopyrrolidine-Tethered 1,2,4-Triazoles | Solid-phase synthesis | Substituted triazoles, 4-Mercaptopyrrolidine core | nih.gov |

| Polyhydroxylated Pyrrolidine-Triazole Hybrids | Stereocontrolled nucleophilic addition and cycloaddition | Cyclic nitrones, Alkyne-bearing intermediates | rsc.org |

This table is for illustrative purposes and does not encompass all known derivatives.

Synthesis of Triazolium Salts

Triazolium salts are quaternary ammonium (B1175870) compounds derived from triazoles. They have gained attention for various applications, including as precursors for N-heterocyclic carbenes (NHCs) used in organocatalysis. researchgate.net The synthesis of pyrrolidine-based triazolium salts can be achieved through various methods.

One general approach involves the reaction of 1,2,4-triazoles with a stoichiometric amount of an alkyl, benzyl, or aryl-ethanone halide. mdpi.com For instance, a library of functionalized pyrrolidine-based triazolium salts with a BF₄⁻ counterion has been prepared from 2-pyrrolidinone (B116388) via a one-pot reaction protocol. researchgate.net Mechanistic investigations have helped to refine this synthetic process. researchgate.net

Another strategy involves a multi-step sequence. For example, 1-benzyl-1H-1,2,4-triazole can be synthesized first, followed by quaternization with benzyl, phenacyl, or 2,4-dichlorophenacyl halides to afford the corresponding 1-benzyl-substituted triazolium salts. mdpi.com The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The following table summarizes synthetic methods for triazolium salts:

| Starting Material | Reagents | Product Type | Reference |

| 1,2,4-Triazoles | Alkyl/Benzyl/Aryl-ethanone halides | Triazolium salts | mdpi.com |

| 2-Pyrrolidinone | One-pot protocol | Functionalized pyrrolidine-based triazolium salts | researchgate.net |

| 1-Benzyl-1H-1,2,4-triazole | Benzyl/Phenacyl halides | 1-Benzyl-substituted triazolium salts | mdpi.com |

This table provides a general overview of synthetic strategies.

Iii. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR for Structural Elucidation

No published experimental ¹H or ¹³C NMR data for 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole could be located. This information is essential for confirming the molecular structure, including the specific attachment point of the pyrrolidine (B122466) ring to the triazole and the chemical environment of each proton and carbon atom.

Tautomerism Studies via Temperature-Dependent NMR

There are no available studies on the tautomeric equilibrium of this compound using temperature-dependent NMR or other methods. Such studies would be necessary to determine the predominant tautomeric form in solution.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignment and Detailed Analysis

A detailed vibrational analysis with specific band assignments for the IR and Raman spectra of this compound is not available in the scientific literature.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS fragmentation data and pathways for this compound have not been documented. While general fragmentation patterns for other triazole derivatives have been studied, they are not directly applicable to this specific isomer. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.

A thorough review of scientific literature and chemical databases did not yield specific experimental High-Resolution Mass Spectrometry data for the compound this compound. While HRMS data are available for many related 1,2,3-triazole and pyrrolidine derivatives, which confirms the utility of this technique in their characterization, the exact mass measurements for the title compound are not publicly documented in the searched sources. beilstein-journals.orgmdpi.comnih.gov For a definitive analysis, the compound would be subjected to techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C₆H₁₀N₄ | [M+H]⁺ | 139.0978 |

| C₆H₁₀N₄ | [M+Na]⁺ | 161.0797 |

| C₆H₁₀N₄ | [M+K]⁺ | 177.0537 |

This table presents the theoretical (calculated) mass-to-charge ratios for the protonated molecule and its sodium and potassium adducts. Experimental verification is required to confirm these values.

Single Crystal X-ray Diffraction (SCXRD)

Despite extensive searches of crystallographic databases and the scientific literature, no published single crystal X-ray diffraction data for this compound or its salts were found. chiralen.comsigmaaldrich.com The successful application of SCXRD has been documented for a variety of structurally related compounds, including derivatives of 1,2,3-triazole and pyrrolidine, underscoring its importance in confirming molecular structures in this chemical class. mdpi.comnih.govnih.govresearchgate.netmdpi.com

For SCXRD analysis of the title compound, a suitable single crystal would need to be grown. The subsequent diffraction experiment would reveal key crystallographic parameters.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data Parameters

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

This table outlines the typical parameters obtained from a single crystal X-ray diffraction experiment. The fields are marked as "Data not available" as no experimental report for this specific compound has been identified.

Iv. Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations and Quantum Chemical Methods

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure and properties of molecules. researchgate.net Methods like B3LYP and M06-2X are frequently employed to analyze triazole derivatives, providing a balance between computational cost and accuracy. nih.govmdpi.com These quantum chemical calculations are crucial for understanding the fundamental aspects of a molecule's behavior. nih.gov

Quantum chemical methods are used to determine the most stable three-dimensional structure of a molecule by finding the lowest energy conformation, a process known as geometry optimization. researchgate.net For pyrrolidine-triazole derivatives, studies have optimized structures for the single molecule (monomer), as well as intermolecular arrangements like cyclic dimers and stacking forms, which are particularly relevant for predicting behavior in the solid state. nih.govnih.gov

In a detailed study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, a close analog, calculations revealed that the molecular structure is not perfectly planar. nih.govmdpi.com The pyrrolidine (B122466) ring plane was found to be rotated and out of the triazole ring plane. nih.govnih.gov Similarly, the phenyl substituent is also twisted with respect to the central triazole ring. nih.gov This lack of planarity is a critical feature of its molecular architecture. nih.gov The formation of dimers, often through hydrogen bonding between carboxylic acid groups in substituted analogs, has also been computationally modeled and confirmed by comparing theoretical vibrational spectra with experimental data. nih.govresearchgate.net

Table 1: Calculated Torsional Angles for 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (Analog 1a) using the MP2 method. nih.gov

This table illustrates the non-coplanarity of the substituents relative to the triazole ring.

| Torsional Angle | Description | Calculated Value (Degrees) |

|---|---|---|

| C5-C4-N4-N10 | Rotation of Phenyl Ring vs. Triazole Ring | -8.9° |

| C9-C8-N14-C18 | Rotation of Pyrrolidine Ring vs. Triazole Ring | 26.4° |

DFT calculations are highly effective in predicting vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov There is often good agreement between the experimentally observed spectra and those calculated theoretically, which serves to confirm the synthesized structures. nih.govnih.gov For complex molecules, a scaling procedure is typically applied to the calculated frequencies to better match experimental values, accounting for systematic errors in the theoretical methods. mdpi.com The analysis of these spectra allows for the accurate assignment of vibrational modes to specific bonds or functional groups within the molecule. nih.gov For instance, in studies of triazole carboxylic acids, the calculated frequency for the C=O stretching mode in the dimer form showed excellent agreement with the experimental solid-state spectrum, confirming the presence of intermolecular hydrogen bonding. mdpi.com

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies (cm⁻¹) for the C=O Stretching Mode in 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (Analog 1b). mdpi.com

The strong correlation in the dimer form confirms its presence in the solid state.

| Molecular Form | Vibrational Mode | Experimental (IR) | Calculated (IR, Scaled) |

|---|---|---|---|

| Monomer | ν(C=O) | 1690.5 | 1758 |

| Dimer | ν(C=O) | 1699 |

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.com

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated. nih.gov These descriptors provide quantitative measures of a molecule's stability and reactivity. For some triazole derivatives, the HOMO is localized on electron-rich aryl moieties, while the LUMO is confined to the core heterocyclic fragment, indicating the pathway of intramolecular charge transfer upon electronic excitation. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for Representative 1,2,3-Triazole Derivatives. nih.govresearchgate.net

These values are indicative of the electronic properties and relative reactivity of such compounds.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.0 |

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. niscpr.res.in This charge distribution is fundamental to understanding a molecule's electronic structure, dipole moment, and other properties. niscpr.res.in The analysis reveals the electrophilic and nucleophilic centers of the molecule, providing insight into its reactivity and potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

In studies of pyrrolidine-triazole analogs, the highest negative charges are typically found on heteroatoms like oxygen and nitrogen. nih.gov For example, in 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, the oxygen atoms of the carboxylic group and the nitrogen atoms of the pyrrolidine and triazole rings carry significant negative charges. nih.gov These atoms are therefore predicted to be the most reactive sites for electrophilic attack and are deeply involved in the molecule's biological functions through interactions like hydrogen bonding. nih.gov Conversely, carbon atoms bonded to these electronegative atoms tend to carry the highest positive charges. nih.gov

Table 4: Calculated Mulliken Atomic Charges for Key Atoms in 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (Analog 1b). nih.gov

The charge distribution highlights the most reactive sites within the molecule.

| Atom | Location | Calculated Charge (Arbitrary Units) | Implication |

|---|---|---|---|

| O13 | Hydroxyl Oxygen | Highly Negative | Most Reactive Site, H-bond Acceptor |

| N7, N14 | Triazole & Pyrrolidine Nitrogens | Negative | Biologically Active Sites, H-bond Acceptors |

| C8, C11 | Carbons Bonded to N/O | Highly Positive | Electrophilic Centers |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a biological target. researchgate.net Docking studies on triazole derivatives have been performed to elucidate their binding modes and to rationalize their inhibitory activities against various enzymes. ijper.org

Matrix Metalloproteinase-2 (MMP-2): MMP-2 is an enzyme implicated in the degradation of the extracellular matrix and is a validated target in cancer therapy. semanticscholar.orgresearchgate.net Molecular docking studies have been performed to evaluate how pyrrolidine-triazole derivatives interact with the active site of the MMP-2 receptor. nih.govnih.gov In a study with 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, the triazole scaffold was shown to be crucial for establishing hydrogen bond interactions with amino acid residues in the enzyme's binding pocket. nih.gov The docking results demonstrated that the ligand fits into the active site, forming key interactions that are believed to be responsible for its inhibitory activity. nih.govnih.gov

Sphingosine Kinase-2 (SphK2): SphK2 is another important enzyme involved in cellular signaling pathways related to cancer and inflammation. nih.gov Various 1,2,3-triazole analogs have been designed and evaluated as selective SphK2 inhibitors. nih.govmdpi.com Molecular docking studies revealed that these compounds fit securely into the SphK2 binding site. nih.gov The polar head group of the inhibitors, which often includes a pyrrolidine ring, plays a vital role by participating in hydrogen bonding and electrostatic interactions with key amino acid residues such as Asp247 and Asp344. nih.gov Meanwhile, the 1,2,3-triazole group and its lipophilic tail fit into a hydrophobic region of the binding site, which may contribute to both increased potency and selectivity for SphK2 over the SphK1 isoform. nih.gov

Elucidation of Binding Affinities and Molecular Interactions

While direct studies on the binding affinity of 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole are not extensively detailed in the available literature, valuable insights can be drawn from computational analyses of structurally related compounds. A notable example is the molecular docking study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid , an analogue that shares the core pyrrolidine and 2H-1,2,3-triazole rings. mdpi.comnih.gov

This research explored the interaction of the analogue with the matrix metalloproteinase-2 (MMP-2) receptor, an enzyme implicated in cancer progression. mdpi.comnih.gov The study demonstrated that the triazole scaffold plays a crucial role in establishing hydrogen bond interactions within the active site of the receptor. nih.govresearchgate.net

Molecular docking calculations revealed specific interactions between the triazole derivative and key amino acid residues of the MMP-2 receptor. mdpi.comnih.gov The primary interactions were identified as hydrogen bonds, which are critical for the stable binding of a ligand to its target protein. The atoms of the triazole derivative formed hydrogen bonds with the side chains of specific amino acids, anchoring the molecule within the binding pocket. researchgate.net

The key molecular interactions identified for the analogue are summarized below.

| Interacting Atom (Ligand) | Interacting Amino Acid (Receptor) | Bond Type |

| Carboxylate Oxygen | Alanine | Hydrogen Bond |

| Carboxylate Oxygen | Leucine | Hydrogen Bond |

| Triazole Nitrogen | Leucine | Hydrogen Bond |

This interactive table summarizes the hydrogen bond interactions for the analogue, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, within the MMP-2 receptor active site as identified in molecular docking studies. mdpi.comresearchgate.net

These findings underscore the importance of the 1,2,3-triazole moiety as a key pharmacophoric element capable of forming specific and strong interactions with biological targets. mdpi.comnih.gov The nitrogen atoms of the triazole ring, along with other functional groups on the scaffold, act as key hydrogen bond acceptors and donors, contributing significantly to the binding affinity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex that complements the static picture from molecular docking. arabjchem.orgnih.gov These simulations can confirm the stability of binding poses and provide deeper insights into the conformational changes of both the ligand and the protein upon binding. semanticscholar.org

While MD simulations have been effectively used to study the stability and binding of various other 1,2,3-triazole derivatives with their respective targets, such as HIV-1 protease, carbonic anhydrase IX, and acetylcholinesterase, specific molecular dynamics simulation studies for this compound were not found in the reviewed literature. semanticscholar.orgresearchgate.netnih.gov Such studies would be valuable to confirm the stability of its binding modes and to understand the dynamic behavior of the compound within a biological target's active site.

V. Reactivity and Chemical Transformations

General Reactivity of the 2H-1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle known for its significant stability. frontiersin.orgnih.govwikipedia.org This stability is attributed to its aromatic character, making it resistant to hydrolysis, oxidation, reduction, and enzymatic degradation. frontiersin.orgnih.govwikipedia.orgresearchgate.net The 2H-1,2,3-triazole tautomer is generally the most stable form in solution compared to the 1H tautomer. wikipedia.orgscielo.br Theoretical studies have calculated the 2H-tautomer to be more stable by approximately 20.5 kJ/mol when the ring is unsubstituted. scielo.br

Despite its general stability, the triazole ring can undergo specific reactions under forcing conditions. For instance, flash vacuum pyrolysis at high temperatures (e.g., 500 °C) can cause the extrusion of molecular nitrogen (N₂), leading to the formation of a three-membered aziridine (B145994) ring. wikipedia.org The reactivity of the triazole system is also influenced by its substituents. Compared to the analogous benzotriazole (B28993) system, 1,2,3-triazoles possess shorter C-N and C-C bonds within the heterocyclic ring, which reflects a more pronounced aromatic character and consequently, lower general reactivity. nih.gov

Functional Group Tolerance and Derivatization Strategies

The derivatization of molecules containing the 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole scaffold can occur at either the pyrrolidine (B122466) or the triazole moiety. The stability of the triazole ring allows for a wide range of chemical transformations on other parts of the molecule, demonstrating excellent functional group tolerance. organic-chemistry.org

Derivatization strategies often focus on the nitrogen atom of the pyrrolidine ring or the carbon atoms of the triazole ring, if they are suitably functionalized. For instance, the synthesis of related triazole-pyrazole hybrids has been shown to tolerate various functional groups during the N-functionalization of the pyrazole (B372694) ring prior to the triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgresearchgate.net

Substitution reactions on the 2H-1,2,3-triazole ring itself typically require prior functionalization, such as halogenation. A common strategy involves the introduction of a bromine atom at the 4-position of the triazole ring. This bromo-triazole can then participate in cross-coupling reactions.

For example, 2-substituted 4-bromo-1,2,3-triazoles undergo Suzuki cross-coupling reactions with various boronic acids to yield 2,4,5-trisubstituted triazoles. organic-chemistry.orgiosrjournals.org This demonstrates a viable pathway for introducing aryl or other groups at the C4/C5 positions of the triazole ring. Another approach involves the SNAr (Nucleophilic Aromatic Substitution) reaction of triazoles bearing activating groups, such as a trifluoroacetyl group, with aryl halides. nih.gov

The table below summarizes key substitution reactions for derivatizing the 1,2,3-triazole ring.

| Reaction Type | Substrate | Reagent/Catalyst | Product Type | Ref |

| Suzuki Coupling | 4-Bromo-2-alkyl-1,2,3-triazole | Arylboronic acid, Pd catalyst | 2-Alkyl-4-aryl-1,2,3-triazole | organic-chemistry.orgiosrjournals.org |

| Chan–Lam Arylation | 5-Aryl-4-trifluoroacetyl-1H-1,2,3-triazole | Arylboronic acid, Cu(OAc)₂ | 2,5-Diaryl-4-trifluoroacetyl-2H-1,2,3-triazole | nih.gov |

| SNAr | 5-Aryl-4-trifluoroacetyl-1H-1,2,3-triazole | Electron-deficient aryl halide | 2,5-Diaryl-4-trifluoroacetyl-2H-1,2,3-triazole | nih.gov |

The 1,2,3-triazole ring is generally inert to most oxidizing and reducing conditions, which allows for selective transformations on the pyrrolidine ring or other substituents. frontiersin.orgnih.gov For instance, a bromo-substituted triazole can be hydrogenated to remove the bromine atom, furnishing a 2,4-disubstituted triazole from a 2,4,5-trisubstituted precursor. organic-chemistry.orgiosrjournals.org This highlights a method for reduction at a substituent without affecting the core triazole structure. The pyrrolidine ring, being a saturated heterocycle, is also generally stable, although the secondary amine is susceptible to oxidation under specific conditions.

Regioselectivity in Chemical Reactions Involving the Triazole Ring

A significant challenge in the synthesis and derivatization of 1,2,3-triazoles is controlling the regioselectivity of N-substitution. When an unsubstituted 1,2,3-triazole is alkylated or arylated, a mixture of N1 and N2 isomers is often produced. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, base, and the nature of the electrophile. nih.govresearchgate.netnih.gov

For Michael additions of 1,2,3-triazole to α,β-unsaturated ketones, the regioselectivity can be controlled:

N1-substitution is favored when the reaction is performed neat (without solvent). nih.gov

N2-substitution is selectively achieved by using a catalytic amount of base in an aprotic solvent. nih.gov

In the alkylation of 5-aryl-4-trifluoroacetyl-1H-1,2,3-triazoles, the use of sodium carbonate as a base in polar aprotic solvents like DMF or DMSO preferentially yields the N2-substituted isomer. nih.gov In contrast, polar protic solvents like ethanol (B145695) lead to lower selectivity. nih.gov Steric hindrance on the triazole ring can also direct substitution to the N2 position. For instance, introducing bulky substituents like bromine atoms at the C4 and C5 positions disfavors substitution at N1 and N3, leading to selective N2 alkylation. scielo.br

The table below outlines conditions influencing regioselectivity in triazole substitution.

| Reaction Type | Conditions | Major Regioisomer | Ref |

| Michael Addition | Neat, no solvent | 1H-1,2,3-triazolyl-ketone | nih.gov |

| Michael Addition | Catalytic base, aprotic solvent | 2H-1,2,3-triazolyl-ketone | nih.gov |

| Alkylation | Na₂CO₃, DMF/DMSO | 2-substituted-1,2,3-triazole | nih.gov |

| Alkylation | C4,C5-disubstitution | 2-substituted-1,2,3-triazole | scielo.br |

Reactions of Pyrrolidinyl Triazoles as Synthons

Heterocyclic compounds containing the pyrrolidinyl triazole motif can serve as valuable building blocks, or synthons, for the construction of more complex molecular architectures. The inherent reactivity of the triazole and pyrrolidine rings can be harnessed to synthesize other heterocyclic systems.

For Pyrazole Derivatives: The olefin moiety in styrylsulfonylmethyl-1,2,4-triazolylamine has been used to construct a pyrazole ring via 1,3-dipolar cycloaddition, yielding pyrazolyl-1,2,4-triazole derivatives. aip.org Similar strategies could be envisioned where a suitably functionalized pyrrolidinyl triazole acts as the starting point for building an adjacent pyrazole ring, leading to novel triazole-pyrazole hybrids. beilstein-journals.orgresearchgate.net

For di-1,2,3-triazole Derivatives: The synthesis of molecules containing multiple triazole rings is an area of interest. For example, polyoxoethylene 1,5-disubstituted fused-di(1,2,3-triazole)-1,4-oxazines have been prepared through a Cu(I)-catalyzed intramolecular 1,3-dipolar cycloaddition. mdpi.com A pyrrolidinyl triazole equipped with both an azide (B81097) and an alkyne function could similarly serve as a synthon for creating complex di-triazole structures.

For 4-amino-1,2,3-triazole Derivatives: The synthesis of 4-amino-1,2,3-triazoles has been achieved through various routes, including the copper-catalyzed cycloaddition of organic azides with alkynyliodonium(III) salts, followed by a copper-catalyzed amination step. researchgate.net Another approach involves the diazotization of an aniline (B41778) derivative followed by reaction with 2-aminoacetonitrile. nih.gov A pyrrolidinyl triazole could potentially be converted into an amino derivative through functional group interconversion, such as the reduction of a nitro group or the amination of a halo-triazole.

Vi. Coordination Chemistry of 2 Pyrrolidin 3 Yl 2h 1,2,3 Triazole Derivatives

Role of Triazoles as Ligands for Metal Ions

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which act as weak Lewis bases. researchgate.netacs.org The 1,2,3-triazole ring, in particular, is a robust and attractive building block in coordination chemistry for several reasons. frontiersin.org The nitrogen atoms in the triazole ring possess lone pairs of electrons, making them excellent N-donor ligands capable of coordinating with a wide variety of metal ions. researchgate.neteurjchem.com This electron-rich nature facilitates interactions such as hydrogen bonding and coordination with metal centers. researchgate.net

The triazole core is biocompatible and can endow molecules with diverse pharmacophore properties. frontiersin.orgnih.gov In coordination chemistry, 1,2,3-triazoles can function as monodentate or bidentate ligands and are often utilized as linkers or bridging units to construct polynuclear compounds or coordination polymers. researchgate.netfrontiersin.org The stability of the triazole ring, combined with its ability to form strong bonds with metal ions, leads to the formation of stable coordination complexes. researchgate.netacs.org The introduction of substituents, such as a pyrrolidine (B122466) ring, can further modulate the steric and electronic properties of the ligand, influencing the coordination geometry and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Cerium(III), Lanthanum(III) complexes)

The synthesis of metal complexes with triazole derivatives typically involves the reaction of a suitable metal salt with the triazole-containing ligand in an appropriate solvent. For lanthanide complexes, such as those with Cerium(III) and Lanthanum(III), metal nitrates or chlorides are common starting materials.

For instance, the synthesis of a Ce(III) complex with a 2-aryl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid derivative was achieved by reacting the sodium salt of the triazole ligand with Ce(NO₃)₃·6H₂O in a 3:1 molar ratio in an aqueous solution. nih.gov Similarly, a La(III) complex was synthesized using the same ligand with a La(III) salt. nih.gov Lanthanide ions generally exhibit a preference for coordinating with oxygen donor atoms over nitrogen atoms, which is why coordination often occurs through a carboxylate group if present on the triazole derivative. nih.govnih.gov The resulting complexes are often stable solids that can be isolated, purified, and characterized using various analytical and spectroscopic techniques. researchgate.netresearchgate.net

Elemental analysis is a fundamental technique used to confirm the stoichiometry of newly synthesized metal complexes. By comparing the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for the proposed molecular formula, researchers can verify the composition of the complex, including the metal-to-ligand ratio and the presence of any solvent or water molecules of hydration. nih.govnih.gov

Below is a table showing elemental analysis data for representative Lanthanum(III) and Cerium(III) complexes with the ligand 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylate, denoted as (L'). nih.govnih.gov

| Complex Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|

| La(L')₃·2H₂O | C | 44.66 | 45.05 | nih.gov |

| H | 3.82 | 3.69 | ||

| N | 16.03 | 16.38 | ||

| La | 13.26 | 13.05 | ||

| Ce(L')₃·2H₂O | C | 44.61 | 45.02 | nih.gov |

| H | 4.00 | 3.78 | ||

| N | 16.01 | 15.68 |

Spectroscopic methods are indispensable for elucidating the structure of metal-triazole complexes and confirming the coordination of the ligand to the metal center. ox.ac.uk

Infrared (IR) and Raman Spectroscopy : Vibrational spectroscopy is highly sensitive to changes in molecular structure upon complexation. When a triazole ligand coordinates to a metal ion, particularly through a carboxylate group, significant shifts in the characteristic vibrational bands are observed. For example, the strong C=N stretching vibration of the triazole ring may shift to a lower frequency, indicating the coordination of a ring nitrogen atom to the metal. eurjchem.com In lanthanide complexes with carboxylate-functionalized triazoles, the coordination through the COO⁻ group is confirmed by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching bands of the carboxylate. nih.govnih.gov The experimental IR and Raman spectra of a series of lanthanide complexes (La, Ce, Pr, Nd, etc.) with a pyrrolidinyl-triazole ligand have been recorded and compared to understand the effect of the specific lanthanide ion on the complex's vibrational properties. mdpi.comnih.gov

UV-Visible Spectroscopy : UV-Vis absorption spectroscopy provides information about the electronic transitions within the complex. The complexation of a triazole ligand with a metal ion can lead to shifts in the absorption bands of the ligand (hypsochromic or bathochromic shifts) and the appearance of new charge-transfer bands. acs.org Studies on the complexation of lanthanide ions with bis-1,2,3-triazole-bipyridine ligands monitored by UV-Vis spectrophotometry revealed the formation of both 1:1 and 1:2 metal-to-ligand complexes in solution. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the formation of a stable complex in solution. unimi.it Upon coordination, the chemical shifts of the protons and carbons of the ligand, especially those near the coordination site, are altered.

The table below summarizes typical spectroscopic changes observed upon the complexation of a triazole derivative with a metal ion.

| Spectroscopic Technique | Observation | Interpretation | Source |

|---|---|---|---|

| IR / Raman | Shift in C=N stretching frequency of the triazole ring. | Coordination of a nitrogen atom from the triazole ring to the metal center. | eurjchem.com |

| IR / Raman | Changes in asymmetric and symmetric stretching bands of a COO⁻ group. | Coordination of the carboxylate group to the metal ion. | nih.gov |

| UV-Vis | Shift in ligand absorption bands and appearance of new bands. | Alteration of electronic structure upon complexation; formation of metal-ligand charge transfer bands. | acs.org |

| ¹H NMR | Changes in the chemical shifts of ligand protons. | Confirmation of complex formation in solution and identification of atoms near the coordination site. | unimi.it |

Influence of Complexation on Molecular Structure and Electronic Properties

The coordination of a triazole derivative to a metal ion induces significant changes in the ligand's molecular structure and electronic properties. mdpi.com Theoretical studies, often using Density Functional Theory (DFT), have provided detailed insights into these modifications. frontiersin.orgnih.gov

Upon complexation with a cerium(III) ion through a carboxylate group, the C-O bonds of the ligand lengthen compared to the free form. nih.gov This structural change can propagate through the molecule, leading to a decrease in the double-bond character of certain bonds within the triazole ring (e.g., N=C and C=N) and a shortening of adjacent single bonds. nih.gov These adjustments can cause the substituents on the triazole ring, such as the pyrrolidine ring, to rotate, potentially making them more accessible for interactions with other molecules. nih.gov While the planarity of the triazole ring itself is only slightly affected by coordination to lanthanide ions, the orientation of its substituents can change noticeably. mdpi.com

Complexation also profoundly affects the electronic properties of the molecule. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are altered. The HOMO-LUMO energy gap (E_g) is a key indicator of chemical reactivity and kinetic stability. mdpi.com A low HOMO-LUMO energy gap generally indicates high reactivity and low energy required for electronic excitation. frontiersin.orgnih.gov Studies on Ce(III) and La(III) complexes with triazole derivatives have shown that these complexes can have a small energy gap, suggesting they are reactive species where the electron density can be easily modified. frontiersin.orgmdpi.com

Biological Activity of Metal-Triazole Complexes

A significant driver for the synthesis of metal-triazole complexes is their potential application in medicine and pharmacology. tandfonline.comresearchgate.net It is a widely observed phenomenon that the biological activity of an organic ligand can be significantly enhanced upon chelation with a metal ion. researchgate.netnih.gov This enhancement is often explained by chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.

Metal-triazole complexes have been investigated for a range of biological activities:

Antimicrobial Activity : Many transition metal and lanthanide complexes of triazole derivatives exhibit potent antibacterial and antifungal properties, often exceeding the activity of the free ligand. researchgate.netnih.govnih.gov For example, cobalt(II) complexes with 1,2,3-triazole were found to be more potent antifungal and antibacterial agents than their nickel(II) counterparts and significantly more active than the uncomplexed ligand or metal salt alone. nih.gov

Antioxidant Activity : The ability of a compound to scavenge free radicals is an important therapeutic property. The coordination of a triazole ligand to a metal ion can modulate its antioxidant potential. nih.gov For instance, a Ce(III) complex with a pyrrolidinyl-triazole derivative was found to be a more active radical scavenger in certain assays compared to its La(III) counterpart, suggesting that the choice of metal ion is crucial. nih.govresearchgate.net The complexation was shown to improve the ligand's ability to participate in single-electron transfer (SET) processes, which is a key mechanism of antioxidant action. nih.govnih.gov

The synergistic effect between the metal ion and the triazole ligand often results in a complex with a novel mechanism of action, which can be beneficial in overcoming drug resistance in pathogenic microorganisms. nih.gov

Vii. Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activities

The biological profile of 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole analogs is significantly modulated by the nature and position of substituents on both the pyrrolidine (B122466) and triazole moieties. These modifications can affect the molecule's affinity for its target, as well as its pharmacokinetic properties.

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure which allows for effective exploration of pharmacophore space. nih.gov Its non-planar, puckered conformation contributes to the stereochemistry of the molecule, which is crucial for specific interactions with biological targets. nih.gov

Functionalization of the pyrrolidine nitrogen by introducing various aromatic rings has been a key strategy in developing inhibitors for enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov In some series of pyrrolidine derivatives, substitutions at the nitrogen atom have led to compounds with significant biological activities, including anticancer and antimicrobial effects. dntb.gov.uanih.gov For instance, a series of polysubstituted pyrrolidines showed promising antiproliferative effects against several cancer cell lines, with IC50 values in the low micromolar range. nih.gov

The substitution pattern on the pyrrolidine ring itself also plays a critical role. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine offered better in vitro potency and metabolic stability profiles compared to unsubstituted phenyl rings. nih.gov

Table 1: Impact of Pyrrolidine Substituents on Biological Activity

| Compound Series | Substitution Position | Substituent Type | Observed Effect on Activity |

|---|---|---|---|

| Pyrrolidine Sulfonamides | Position 3 | Fluorophenyl | Improved in vitro potency and metabolic stability nih.gov |

| Benzimidazole Carboxamides | Pyrrolidine Nitrogen | Aromatic rings | Inhibition of PARP-1 and -2 enzymes nih.gov |

The 1,2,3-triazole ring is a key pharmacophore due to its chemical stability, capacity for hydrogen bonding, and strong dipole moment. nih.gov These properties allow it to act as a bioisostere for other functional groups and contribute significantly to the binding of a molecule to its target. nih.gov The nature of the substituents on the triazole ring can dramatically alter the biological activity of the parent compound.

SAR studies have shown that the introduction of aromatic substituents at the C-4 position of the 1,2,3-triazole moiety can be crucial for potent cytotoxicity in some compound series. nih.gov For instance, the presence of a phenyl group can be a key determinant of activity. In one study, a chloro group at the para position of a phenyl ring attached to a 1,2,4-triazole (B32235) exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger. beilstein-journals.org

The electronic properties of the substituents are also important. The introduction of a trifluoromethylphenyl group, an electron-withdrawing substituent, has been shown to have a substantial effect on activity, with the position of the substituent (meta vs. para) influencing selectivity against different cancer cell lines. nih.gov Conversely, in other series, the introduction of electron-rich aromatic systems significantly increased cytotoxicity. nih.gov

Carboxylic acid groups can enhance hydrosolubility, which may be beneficial for bioavailability, while sulfonyl groups can also modulate the electronic and steric properties of the molecule. nih.gov

Table 2: Influence of Triazole Ring Substituents on Biological Activity

| Substituent | Position on Triazole | Observed Effect |

|---|---|---|

| Phenyl | C-4 | Often crucial for potent cytotoxicity nih.gov |

| Chloro-phenyl | C-4 | Showed activity against Aspergillus niger beilstein-journals.org |

| Trifluoromethylphenyl | C-4 | Significant impact on activity and selectivity nih.gov |

| Hydroxymethyl | C-4 | Favored activity in some betulinic acid derivatives nih.gov |

The electronic nature of the substituents on both the pyrrolidine and triazole rings is a critical factor in determining the biological activity of this compound derivatives. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the molecule's electronic distribution, polarity, and ability to participate in hydrogen bonding and other non-covalent interactions with the target protein.

In some instances, the presence of an electron-withdrawing group, such as a chloro group on an aromatic ring, has been shown to improve antibacterial activity. researchgate.net The introduction of fluorinated groups, which are strongly electron-withdrawing, is a common strategy to enhance the efficacy and metabolic stability of drug candidates. scispace.com

Conversely, studies on other classes of compounds have indicated that the introduction of electron-rich aromatic ring systems, which contain electron-donating groups, can significantly increase cytotoxicity. nih.gov For example, 2-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid and its derivatives with electron-donating groups have been studied for their special properties arising from a combination of liposolubility and hydrosolubility. nih.gov

The balance between electron-donating and electron-withdrawing properties is often key to optimizing activity. A stronger electron donor effect from the organic ligand to a metal atom was observed for triazolylidene derivatives compared to their 1,2,3-triazole-based counterparts, which influenced their electronic and biological properties. rsc.org

Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental aspect of its interaction with chiral biological macromolecules like proteins and enzymes. The non-planar nature of the pyrrolidine ring introduces stereogenic centers, meaning that derivatives of this compound can exist as different stereoisomers (enantiomers or diastereomers). nih.gov

The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles for different stereoisomers. This is because the binding pocket of a biological target is often stereospecific, meaning it will preferentially bind to one stereoisomer over another. For instance, in a study of pyrrolidine-2,5-diones, the specific stereochemistry was crucial for their pharmacological activity. nih.gov

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools for understanding and predicting the structure-activity relationships of drug candidates. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) provide valuable insights that complement experimental studies. researchgate.netnih.gov

2D and 3D-QSAR models can be developed for a series of this compound derivatives to correlate their structural features with their biological activities. scispace.com These models can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that are important for activity and can be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular docking studies can simulate the binding of these compounds to their biological targets, providing a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This can help to explain the observed SAR at a molecular level and guide the design of new derivatives with improved binding affinity. For example, docking studies of β–pyrrolidino-1,2,3-triazole derivatives have revealed comparable binding modes to co-crystalized ligands with DNA topoisomerase IV and anaplastic lymphoma kinase receptors. nih.gov

DFT calculations can be used to determine the optimized geometry and electronic properties of the molecules, such as the distribution of frontier molecular orbitals. researchgate.net These calculations can help to understand the reactivity and stability of the compounds and how substituents influence these properties.

Viii. Research on Biological Activity Mechanisms in Vitro Studies

Mechanisms of Antimicrobial Activity

Derivatives of the core compound have demonstrated notable antimicrobial effects, with distinct mechanisms observed against both fungal and bacterial pathogens.

The antifungal properties of pyrrolidine-based 1,2,3-triazole derivatives have been attributed to several key cellular events. One of the primary mechanisms is the inhibition of fungal cytochrome P450 enzymes, specifically cytochrome P450 14α-demethylase. beilstein-journals.org This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell wall. beilstein-journals.org Inhibition of this pathway disrupts cell wall synthesis, leading to fungal cell death. beilstein-journals.org

Further investigations into the antifungal mechanisms have revealed the induction of cell cycle arrest and apoptosis . For instance, a potent derivative, P6, was found to arrest the cell cycle in the S-phase in Candida auris in a concentration-dependent manner. nih.gov This arrest is accompanied by the induction of apoptosis, a form of programmed cell death. Key indicators of apoptosis, such as the externalization of phosphatidylserine (B164497) and mitochondrial depolarization , have been observed. nih.gov The apoptotic cascade is further evidenced by the movement of cytochrome c from the mitochondria to the cytosol, a critical step in initiating apoptosis. nih.gov

Studies on piperidine-based 1,2,3-triazolylacetamide derivatives have also shown the induction of cell cycle arrest and apoptotic cell death in Candida auris. scilit.com These findings underscore the multifaceted approach by which these compounds combat fungal infections, targeting both cell structure and critical life cycle processes.

Table 1: Antifungal Activity Mechanisms of Pyrrolidine-Triazole Derivatives

| Mechanism | Observed Effect | Fungal Species | Reference |

|---|---|---|---|

| Inhibition of Fungal Cytochrome P450 | Inhibition of 14α-demethylase, disrupting ergosterol synthesis. | General Fungi | beilstein-journals.org |

| Cell Cycle Arrest | Arrest in the S-phase. | Candida auris | nih.gov |

| Apoptosis | Phosphatidylserine externalization, induction of programmed cell death. | Candida auris | nih.gov |

| Mitochondrial Depolarization | Decrease in mitochondrial membrane potential. | Candida auris | nih.gov |

The antibacterial potential of 2-(Pyrrolidin-3-yl)-2H-1,2,3-triazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. beilstein-journals.orgnih.govresearchgate.netbiointerfaceresearch.com While the precise molecular targets are still under investigation, the broad spectrum of activity suggests mechanisms that may involve fundamental bacterial processes. For example, some synthesized 1H-1,2,3-triazole derivatives of metronidazole (B1676534) showed potent inhibition of bacterial growth compared to the parent compound. beilstein-journals.org

Research on pyrrolidine-2,3-dione (B1313883) derivatives, a related class of compounds, has identified Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa as a potential target. mdpi.com PBPs are crucial enzymes involved in the synthesis of the bacterial cell wall, and their inhibition leads to cell lysis. This provides a plausible avenue for the antibacterial action of pyrrolidine-containing compounds.

Furthermore, quaternary ammonium (B1175870) salts of 5H-pyrrolo[1,2-a]imidazole derivatives have been shown to impair the permeability of bacterial cell membranes, a mechanism common to biocidal agents. mdpi.com Given the structural similarities, it is conceivable that certain this compound derivatives could exert their antibacterial effects through similar membrane disruption mechanisms. The evaluation of dapsone-derived 1,2,3-triazoles has shown significant activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, glycoside-linked 1,2,3-triazoles have demonstrated susceptibility against Staphylococcus aureus. nih.gov